molecular formula C96H180O30 B046543 HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN CAS No. 120336-45-0

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN

Cat. No.: B046543
CAS No.: 120336-45-0
M. Wt: 1814.4 g/mol
InChI Key: ANWDHAAIBGLSBD-LUCAGSRHSA-N
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Description

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is a modified cyclodextrin derivative known for its unique structural properties and applications in chiral separation techniques. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds, forming a truncated cone shape. The modification with pentyl groups enhances its ability to form inclusion complexes with various molecules, making it valuable in analytical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the selective alkylation of the hydroxyl groups at the 2 and 6 positions of the glucose units in alpha-cyclodextrin. This is typically achieved using pentyl halides under basic conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), with a base like sodium hydride (NaH) to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN primarily undergoes inclusion complexation reactions due to its ability to encapsulate guest molecules within its hydrophobic cavity. This property is utilized in various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodextrin structure .

Major Products Formed

The major products formed from these reactions are inclusion complexes where the guest molecules are encapsulated within the cyclodextrin cavity. These complexes exhibit enhanced stability and reactivity, making them useful in various applications .

Mechanism of Action

The mechanism of action of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complexation enhances the solubility, stability, and reactivity of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is unique compared to other cyclodextrin derivatives due to its specific modification with pentyl groups. Similar compounds include:

These similar compounds highlight the versatility of cyclodextrin derivatives in various applications, with each modification providing unique properties tailored to specific needs .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexapentoxy-5,10,15,20,25,30-hexakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H180O30/c1-13-25-37-49-103-61-67-79-73(97)85(109-55-43-31-19-7)91(115-67)122-80-68(62-104-50-38-26-14-2)117-93(87(74(80)98)111-57-45-33-21-9)124-82-70(64-106-52-40-28-16-4)119-95(89(76(82)100)113-59-47-35-23-11)126-84-72(66-108-54-42-30-18-6)120-96(90(78(84)102)114-60-48-36-24-12)125-83-71(65-107-53-41-29-17-5)118-94(88(77(83)101)112-58-46-34-22-10)123-81-69(63-105-51-39-27-15-3)116-92(121-79)86(75(81)99)110-56-44-32-20-8/h67-102H,13-66H2,1-12H3/t67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWDHAAIBGLSBD-LUCAGSRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(O2)C(C7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H180O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1814.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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